![molecular formula C11H10BrN B1444685 [1-(4-Bromophenyl)cyclopropyl]acetonitrile CAS No. 1282659-26-0](/img/structure/B1444685.png)
[1-(4-Bromophenyl)cyclopropyl]acetonitrile
Overview
Description
1-(4-Bromophenyl)cyclopropyl]acetonitrile, also known as 4-BPCA, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a colorless liquid with a molecular weight of 238.12 g/mol and a melting point of -43 °C. 4-BPCA is a cyclopropyl derivative of acetonitrile, a compound that is commonly used in organic synthesis. Due to its unique structure and properties, 4-BPCA has been studied extensively for its potential use in various scientific research applications.
Scientific Research Applications
-
Organic Synthesis
- Acetonitrile, a compound structurally similar to “[1-(4-Bromophenyl)cyclopropyl]acetonitrile”, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
- It has led to the development of new methods for the synthesis of a variety of important compounds .
- The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .
-
Electrochemical Conversions
-
Cyanomethylation
-
Tetrasubstituted Olefins
-
Heterocyclic Compounds
-
Amidation
-
Pyrazole Synthesis
- Pyrazole synthesis is a field where compounds like acetonitrile can be used .
- A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
- One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
- In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .
-
N-Arylation
-
Regioselective Synthesis
- An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .
- A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .
-
1,3,4-Trisubstituted Pyrazoles Synthesis
-
Ring-Opening Reaction of 2H-Azirines
-
Ruthenium-Catalyzed Hydrogen Transfer
properties
IUPAC Name |
2-[1-(4-bromophenyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMADLHUKQWHMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)cyclopropyl]acetonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


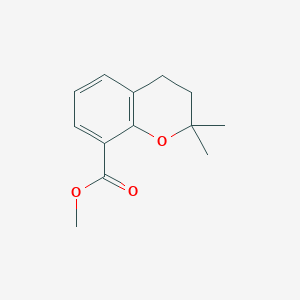
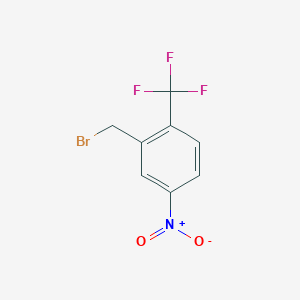
![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)
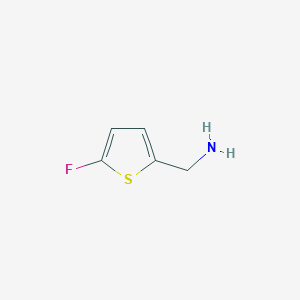
![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)
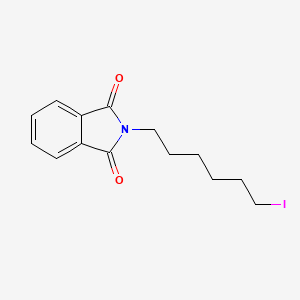
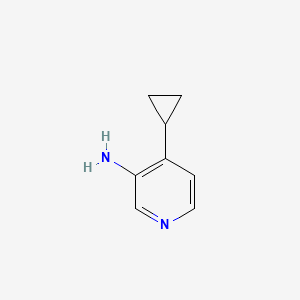
![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)

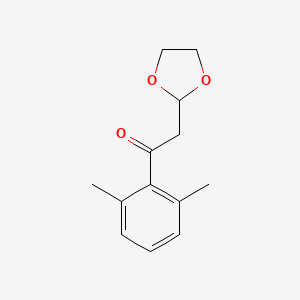
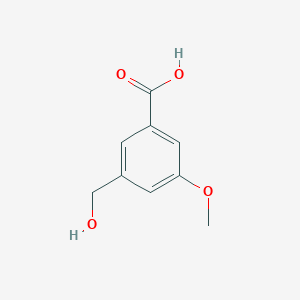

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)